molecular formula C38H51ClFN5O3 B12387818 Hdac6-IN-29

Hdac6-IN-29

Cat. No.: B12387818
M. Wt: 680.3 g/mol
InChI Key: SPYVKJNCMAXFGV-SZXUJUKMSA-N
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Description

Hdac6-IN-29 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various cellular processes, including gene expression, protein stability, and cell signaling. HDAC6 is unique among histone deacetylases due to its predominantly cytoplasmic localization and its ability to deacetylate non-histone proteins such as α-tubulin and heat shock protein 90 (Hsp90). Inhibition of HDAC6 has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .

Preparation Methods

The synthesis of Hdac6-IN-29 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s selectivity and potency.

    Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures .

Chemical Reactions Analysis

Hdac6-IN-29 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Various substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include modified derivatives of this compound with altered biological activity .

Scientific Research Applications

Hdac6-IN-29 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac6-IN-29 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and Hsp90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, and its inhibition disrupts the interaction between HDAC6 and its substrates. This disruption can lead to altered protein stability, impaired cell migration, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Hdac6-IN-29 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:

    Tubastatin A: Another selective HDAC6 inhibitor with similar applications in cancer and neurodegenerative disease research.

    ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor that has been investigated in clinical trials for multiple myeloma and other cancers.

    CAY10603: A potent HDAC6 inhibitor with applications in cancer research and inflammatory disease studies.

Compared to these compounds, this compound offers improved selectivity and reduced off-target effects, making it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C38H51ClFN5O3

Molecular Weight

680.3 g/mol

IUPAC Name

7-[4-[(5R,6R,9R,13S)-7-[[1-[(3-chloro-4-fluorophenyl)methyl]indol-4-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoylamino]-N-hydroxyheptanamide

InChI

InChI=1S/C38H51ClFN5O3/c39-32-23-27(16-17-33(32)40)24-44-22-18-30-28(9-5-12-34(30)44)25-45-26-29-10-7-20-43-21-8-11-31(38(29)43)35(45)13-6-15-36(46)41-19-4-2-1-3-14-37(47)42-48/h5,9,12,16-18,22-23,29,31,35,38,48H,1-4,6-8,10-11,13-15,19-21,24-26H2,(H,41,46)(H,42,47)/t29-,31-,35-,38+/m1/s1

InChI Key

SPYVKJNCMAXFGV-SZXUJUKMSA-N

Isomeric SMILES

C1C[C@@H]2CN([C@@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl

Canonical SMILES

C1CC2CN(C(C3C2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl

Origin of Product

United States

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